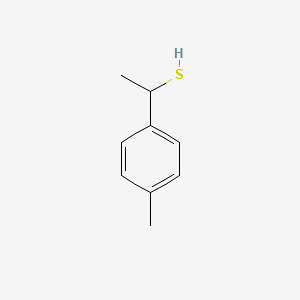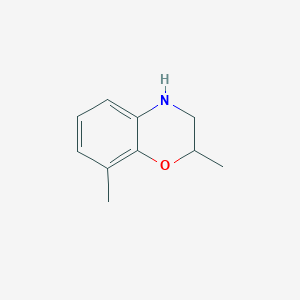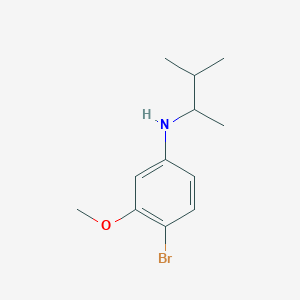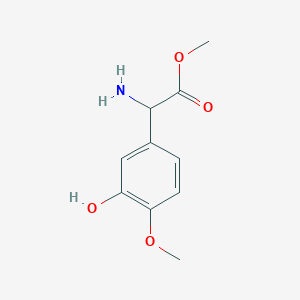
1-(4-Methylphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12S. It is a thiol derivative of ethane, characterized by the presence of a sulfur atom bonded to an ethane chain substituted with a 4-methylphenyl group. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium hydrosulfide in a nucleophilic substitution reaction. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: Industrial production of 1-(4-methylphenyl)ethane-1-thiol often involves the use of thiourea as a nucleophile. The reaction between 4-methylbenzyl chloride and thiourea forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide.
Major Products Formed:
Disulfides: Formed through oxidation.
Sulfinic and Sulfonic Acids: Formed through further oxidation.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Methylphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)ethane-1-thiol involves its thiol group, which can undergo nucleophilic attacks and redox reactions. The sulfur atom in the thiol group can form bonds with various electrophiles, leading to the formation of new compounds. Additionally, the thiol group can be oxidized to form disulfides, which can further participate in redox reactions .
Comparison with Similar Compounds
1-(4-Methylphenyl)ethanol: An alcohol derivative with similar structural features but different chemical properties.
1-(4-Methylphenyl)ethanone: A ketone derivative with a carbonyl group instead of a thiol group.
Uniqueness: 1-(4-Methylphenyl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and ketone counterparts. The presence of the sulfur atom allows it to participate in specific redox and nucleophilic substitution reactions that are not possible with the alcohol or ketone derivatives .
Properties
Molecular Formula |
C9H12S |
|---|---|
Molecular Weight |
152.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12S/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 |
InChI Key |
HJIFXYFQYXBEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)


![{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B15271746.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15271754.png)
![N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B15271760.png)





![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B15271813.png)
